6-Isopropoxy-2-methylnicotinic acid is a chemical compound that has attracted interest in various scientific fields due to its potential therapeutic and industrial applications. Its molecular formula is CHNO, with a molecular weight of 195.22 g/mol. This compound belongs to the class of nicotinic acids, which are derivatives of pyridine and are known for their biological significance, particularly in metabolic processes and as precursors for coenzymes involved in redox reactions.
6-Isopropoxy-2-methylnicotinic acid can be synthesized through organic reactions involving isopropyl alcohol and 2-methylnicotinic acid. It is classified under carboxylic acids due to the presence of a carboxyl functional group (-COOH). The compound's structural similarity to nicotinic acid suggests potential interactions with biological pathways involving nicotinic receptors, making it a subject of pharmacological interest.
The synthesis of 6-Isopropoxy-2-methylnicotinic acid typically involves the esterification reaction between 2-methylnicotinic acid and isopropyl alcohol. This reaction requires specific conditions:
Industrial production may utilize continuous flow reactors for large-scale synthesis, ensuring consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product with high purity .
6-Isopropoxy-2-methylnicotinic acid can undergo several chemical transformations:
In oxidation reactions, potassium permanganate is commonly used as an oxidizing agent. For reduction, lithium aluminum hydride serves as a reducing agent. Substitution reactions typically involve nucleophiles in solvents like dichloromethane or ethanol, with controlled temperatures being crucial for successful transformations .
The products formed from these reactions depend on the specific reagents used. For instance:
The mechanism of action for 6-Isopropoxy-2-methylnicotinic acid involves its interaction with biological targets, particularly nicotinic receptors. Due to its structural similarity to nicotinic acid, it may modulate pathways associated with neurotransmission and metabolic processes.
Research indicates that this compound could influence biochemical pathways that involve nicotinic acid derivatives, potentially impacting energy metabolism and signaling pathways in cells .
Understanding the pharmacokinetics of 6-Isopropoxy-2-methylnicotinic acid is essential for determining its bioavailability and therapeutic potential. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to elucidate these properties.
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications but were not specified in the available literature.
6-Isopropoxy-2-methylnicotinic acid has diverse applications across several fields:
This compound's unique properties make it a valuable asset in both academic research and industrial applications, highlighting its importance in advancing chemical science.
Regioselective modification of the pyridine ring is essential for synthesizing 6-alkoxynicotinic acid derivatives. The core challenge lies in achieving precise C6-alkoxylation while preserving the C2 methyl group and carboxylic acid functionality. Chemical oxidation of 2-methyl-5-alkylpyridines using concentrated nitric acid (70–100%) under high-pressure conditions (250–325°F, 30–650 psi) enables direct access to 6-methylnicotinic acid scaffolds. This reaction proceeds optimally at a 6:15 HNO₃-to-pyridine molar ratio, yielding 83.5% crude 6-methylnicotinic acid after 32 minutes at 260–280°F [1]. Subsequent alkoxylation at C6 typically employs Williamson ether synthesis, where the C6 hydroxyl group of 6-hydroxynicotinic acid derivatives reacts with isopropyl halides under basic conditions. However, this method risks O-alkylation of the carboxylic acid or N-alkylation, necessitating protecting groups like tert-butyl esters. Alternative routes involve Pd-catalyzed C–O coupling, though this faces challenges with the electron-deficient pyridine ring [1] [8].
Whole-cell biocatalysts offer a sustainable pathway for regioselective pyridine functionalization. Bacterial strain Mena 23/3-3c (closely related to Ralstonia and Burkholderia spp.) hydroxylates nicotinic acid at C2 with high regioselectivity when grown on 6-methylnicotinic acid as the sole carbon source. This strain expresses enzymes that catalyze the first degradation step via C2 hydroxylation, avoiding the typical 6-hydroxynicotinic acid pathway [2]. While direct isopropoxylation by microbes is unreported, enzymatic machinery for analogous alkoxy group transfers exists. For example, cytochrome P450 monooxygenases in Mena 23/3-3c could theoretically hydroxylate C6 of 2-methylnicotinic acid, followed by S-adenosyl methionine (SAM)-dependent alkylation using isopropanol donors. Resting cells of this strain convert nicotinic acid to 2-hydroxynicotinic acid without further degradation, suggesting immobilization could facilitate in vitro isopropoxylation [2] [6].
Table 1: Biocatalytic Activity of 6-Methylnicotinic Acid-Degrading Strains
Bacterial Strain | Substrate Specificity | Regioselectivity | Key Enzyme System |
---|---|---|---|
Mena 23/3-3c | 6-Methylnicotinic acid | C2 hydroxylation | Cytochrome P450 |
Mena 25/4-1 | 6-Methylnicotinic acid | Not specified | Uncharacterized |
Mena 25/4-3 | 6-Methylnicotinic acid | Not specified | Uncharacterized |
Chemoenzymatic strategies synergize chemical synthesis with enzymatic catalysis to optimize C2 methylation. Chemical methylation of pyridine at C2 typically employs organolithium reagents at low temperatures (–78°C) followed by methyl iodide quenching, but this suffers from poor regioselectivity and functional group incompatibility [10]. Alternatively, transaminases or SAM-dependent methyltransferases can catalyze C2 methylation under mild conditions. Though direct evidence for 6-isopropoxy-2-methylnicotinic acid is lacking, methyltransferases from P. citrinum CBMAI 1186 accept structurally similar substrates like chalcones, achieving asymmetric methylation with >90% enantiomeric excess [6] [9]. A proposed cascade involves:
Four principal routes exist for synthesizing 6-alkoxynicotinic acids, each with trade-offs in yield, regioselectivity, and scalability:
Table 2: Comparison of Synthetic Methods for 6-Alkoxynicotinic Acids
Method | Conditions | Yield (%) | Regioselectivity | Key Limitations |
---|---|---|---|---|
HNO₃ Oxidation¹ | 250–325°F, 30–650 psi, 10–60 min | 41–83.5 | Moderate | Over-oxidation to dicarboxylic acids |
Williamson Ether² | K₂CO₃, DMF, 80°C, 12 h | 60–75 | Low | Competing O/N-alkylation |
Biocatalytic Hydroxylation³ | pH 7.0, 30°C, 24 h | 25–40 | High (C2/C6) | Low productivity |
Pd-Catalyzed Coupling⁴ | Pd(OAc)₂/XPhos, 100°C, 24 h | 50–65 | High (C6) | Catalyst cost, halogen waste |
Data sources: ¹ [1] [8], ² [3] [4], ³ [2] [6], ⁴ [10]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7